molecular formula C12H11N3O3 B2674234 N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide CAS No. 2418674-96-9

N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide

Katalognummer B2674234
CAS-Nummer: 2418674-96-9
Molekulargewicht: 245.238
InChI-Schlüssel: FWJZEVHCEUXVQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide, commonly known as CPCCOEt, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. CPCCOEt is a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1), which makes it a valuable tool for investigating the role of mGluR1 in various physiological and pathological processes.

Wirkmechanismus

CPCCOEt acts as a selective antagonist for N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide, which means that it binds to the receptor and prevents its activation by glutamate. This, in turn, leads to a decrease in the activity of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate-induced calcium mobilization and the reduction of synaptic transmission in various brain regions. CPCCOEt has also been shown to have neuroprotective effects in animal models of neurological disorders, suggesting that it may have therapeutic potential for these conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using CPCCOEt in lab experiments is its high selectivity for N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using CPCCOEt is that it may not be effective in all experimental models, as the effects of N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide inhibition may vary depending on the specific system being studied.

Zukünftige Richtungen

There are several future directions for research involving CPCCOEt. One area of interest is the development of more selective and potent N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide antagonists, which could have even greater therapeutic potential for neurological disorders. Another area of interest is the investigation of the role of N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide in other physiological and pathological processes, such as pain, addiction, and mood disorders. Finally, the use of CPCCOEt in combination with other drugs or therapies could also be explored as a potential treatment option for neurological disorders.

Synthesemethoden

CPCCOEt can be synthesized using a multistep process that involves the reaction of 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid with cyanogen bromide and cyclopropylamine. The resulting product is then treated with ethanol to obtain CPCCOEt in high yield and purity.

Wissenschaftliche Forschungsanwendungen

CPCCOEt has been extensively used in scientific research to investigate the role of N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide in various physiological and pathological processes. Studies have shown that N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide plays a crucial role in synaptic plasticity, learning, and memory, as well as in the development and progression of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-7-12(1-2-12)15-11(16)8-5-9-10(6-14-8)18-4-3-17-9/h5-6H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJZEVHCEUXVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=NC=C3C(=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopropyl)-2H,3H-[1,4]dioxino[2,3-c]pyridine-7-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.